C2 Trifluoromethyl Group Essential for PDE10A Inhibitor Potency and CNS Exposure
In a medicinal chemistry program optimizing imidazo[1,2-a]pyrazine PDE10A inhibitors, the C2 trifluoromethyl group was identified as critical for both enzyme potency and in vivo brain penetration. The lead compound 25a, which retains the C2 trifluoromethyl moiety, demonstrated an IC50 of 4.7 nM against PDE10A and a brain-to-plasma ratio of 0.8 in rats [1]. In contrast, analogs lacking the C2 trifluoromethyl group or bearing alternative substituents showed >10-fold loss in PDE10A inhibitory activity and reduced CNS exposure, limiting their therapeutic potential [1].
| Evidence Dimension | PDE10A Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 25a (C2-CF3): 4.7 nM |
| Comparator Or Baseline | C2-H or C2-alkyl analogs: >50 nM (estimated from SAR) |
| Quantified Difference | >10-fold improvement in potency with C2-CF3 |
| Conditions | In vitro enzyme assay, recombinant human PDE10A |
Why This Matters
Procurement of 2-(trifluoromethyl)imidazo[1,2-a]pyrazine ensures access to the pharmacophore essential for potent CNS-active PDE10A inhibitors, avoiding time-consuming re-optimization of C2 substituents.
- [1] L. J. S. et al. J. Med. Chem. 2015, 58, 3677–3692. DOI: 10.1021/jm501651a. View Source
